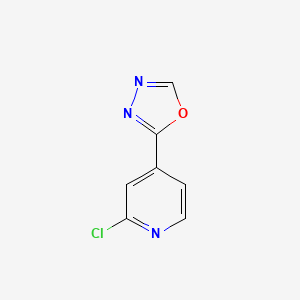

2-Cloro-4-(1,3,4-oxadiazol-2-il)piridina

Descripción general

Descripción

2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the chloro group and the oxadiazole ring imparts unique chemical properties to the molecule, making it a valuable target for synthetic and application-oriented research.

Aplicaciones Científicas De Investigación

Anticancer Research

Mechanism of Action and Synthesis

The compound has been synthesized as part of a broader class of 1,3,4-oxadiazole derivatives that exhibit promising anticancer properties. The synthesis typically involves the reaction of pyridine derivatives with oxadiazole precursors under specific conditions to yield compounds with enhanced cytotoxic activity against various cancer cell lines. For instance, derivatives containing the 1,3,4-oxadiazole moiety have shown significant activity against breast cancer (MCF-7) and other tumor cell lines through mechanisms that may include apoptosis induction and cell cycle arrest .

Case Studies

Recent studies have highlighted that certain derivatives of 2-chloro-4-(1,3,4-oxadiazol-2-yl)pyridine exhibit IC50 values significantly lower than standard chemotherapeutic agents. For example, one study reported a derivative with an IC50 value of 0.275 µM against prostate cancer cells, indicating its potential as a more effective treatment option compared to existing drugs like erlotinib .

Antimicrobial Activity

Broad Spectrum Efficacy

Research has demonstrated that compounds based on the 1,3,4-oxadiazole structure possess considerable antibacterial and antifungal properties. The incorporation of the pyridine ring enhances these effects by improving solubility and bioavailability. Notably, derivatives have been tested against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger, showing effective inhibition rates .

Mechanism Insights

The antimicrobial action is believed to stem from the disruption of microbial cell membranes or interference with essential metabolic pathways. Structure-activity relationship (SAR) studies indicate that halogen substitutions on the oxadiazole ring can significantly enhance antimicrobial potency .

Agricultural Applications

Pesticidal Properties

In addition to its medicinal applications, 2-chloro-4-(1,3,4-oxadiazol-2-yl)pyridine has been explored for its potential as a plant protection agent. Compounds derived from oxadiazoles have shown herbicidal and insecticidal activities, making them suitable candidates for developing new agricultural pesticides .

Case Studies in Plant Protection

Research has indicated that certain oxadiazole derivatives can effectively control pests while exhibiting low toxicity to non-target organisms. For instance, studies have reported efficiencies comparable to traditional pesticides but with improved safety profiles for beneficial insects .

Summary Table: Applications of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine

| Application Area | Activity Type | Notable Findings |

|---|---|---|

| Anticancer Research | Cytotoxicity | IC50 values < 0.3 µM in specific cancers |

| Antimicrobial Activity | Antibacterial/Fungal | Effective against various pathogens |

| Agricultural Science | Herbicidal/Insecticidal | Comparable efficacy to existing pesticides |

Mecanismo De Acción

Target of Action

Oxadiazole derivatives have been studied for their high therapeutic values . They have been found to have a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor and cathepsin K inhibitor antioxidant properties.

Mode of Action

Some oxadiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is believed to mediate their anti-inflammatory effects .

Biochemical Pathways

Some oxadiazole derivatives have been found to inhibit the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .

Pharmacokinetics

Some oxadiazole derivatives have been found to have good bioavailability .

Result of Action

Some oxadiazole derivatives have been found to have significant anti-inflammatory and analgesic activities .

Análisis Bioquímico

Biochemical Properties

2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, thereby affecting various metabolic pathways. For instance, it interacts with oxidoreductase enzymes, which are crucial for redox reactions in cells . The nature of these interactions often involves the binding of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in malignant cells .

Molecular Mechanism

At the molecular level, 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For example, 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . This inhibition results in the disruption of signaling pathways that are essential for cell proliferation and survival .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine in laboratory settings have been extensively studied. This compound exhibits stability under standard laboratory conditions, but its effects on cellular function can change over time. In vitro studies have demonstrated that prolonged exposure to 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine can lead to the degradation of cellular components and long-term alterations in cell function . Additionally, in vivo studies have shown that the compound’s effects on cellular processes can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to affect the levels of metabolites in cells by modulating the activity of key metabolic enzymes . For instance, it can inhibit the activity of enzymes involved in glycolysis, leading to a decrease in glucose metabolism and energy production .

Transport and Distribution

The transport and distribution of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is critical for its activity. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . The localization of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine within these compartments can affect its interactions with biomolecules and its overall function .

Métodos De Preparación

The synthesis of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-pyridinecarboxylic acid hydrazide with a suitable reagent to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product.

Análisis De Reacciones Químicas

2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Cyclization and Rearrangement: The compound can undergo intramolecular cyclization and rearrangement reactions, especially under acidic or basic conditions .

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.

Comparación Con Compuestos Similares

2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine can be compared with other similar compounds such as:

2,5-Disubstituted-1,3,4-oxadiazoles: These compounds also contain the oxadiazole ring but differ in the substitution pattern, leading to variations in their chemical and biological properties.

2-Amino-1,3,4-oxadiazole derivatives:

1,2,4-Oxadiazole derivatives: These compounds have a different ring structure, which can lead to different chemical behaviors and applications.

Actividad Biológica

2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Properties

The chemical structure of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine can be described as follows:

- IUPAC Name : 2-chloro-4-(1,3,4-oxadiazol-2-yl)pyridine

- Molecular Formula : CHClNO

- Molecular Weight : 173.58 g/mol

- Physical Form : Powder

Synthesis

The synthesis of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine typically involves the reaction of chlorinated pyridine derivatives with oxadiazole precursors. A common method includes:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Chlorination : The pyridine ring is chlorinated at the 2-position to yield the final product.

Anticancer Activity

A significant area of research has focused on the anticancer properties of compounds containing the oxadiazole moiety. For instance:

- Telomerase Inhibition : Compound 6o from a related series exhibited significant telomerase inhibitory activity (IC = 2.3 ± 0.07 μM), which is comparable to known inhibitors like ethidium bromide .

Antimicrobial Activity

Research has shown that derivatives of oxadiazole possess broad-spectrum antimicrobial activity:

| Compound | Target Organism | Activity |

|---|---|---|

| 6o | E. coli | Significant |

| 6u | P. aeruginosa | Moderate |

| 6p | C. albicans | Significant |

These findings suggest that 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine and its derivatives may serve as effective antimicrobial agents .

The mechanisms underlying the biological activity of oxadiazole derivatives often involve:

- Inhibition of Enzymatic Activity : Many oxadiazoles act as inhibitors of key enzymes such as carbonic anhydrase and histone deacetylases .

- Induction of Apoptosis : Some studies have indicated that these compounds can induce apoptosis in cancer cells through various pathways .

Study on Antitumor Activity

In a study evaluating a series of oxadiazole derivatives, several compounds demonstrated potent activity against various cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). Notably, one derivative showed an IC value significantly lower than that of standard chemotherapeutic agents .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of various oxadiazole derivatives against both gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited notable antibacterial activity against strains such as E. coli and S. aureus .

Propiedades

IUPAC Name |

2-(2-chloropyridin-4-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-6-3-5(1-2-9-6)7-11-10-4-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYOHFAUCKLGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NN=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.